![molecular formula C28H37AuF6N2O4PS2+ B14891736 [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier MFCD21363041 is known as [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I). It has the molecular formula C28H36AuF6N2O4PS2 and a molecular weight of 870.66. This compound is a yellow powder and is often used in various chemical applications .
Métodos De Preparación
The synthesis of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) involves the reaction of 2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl with gold(I) bis(trifluoromethyl)sulfonylimido. The reaction conditions typically include a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of gold.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in industrial processes that require gold-based catalysts.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The gold center in the compound can interact with various substrates, facilitating chemical reactions. The molecular pathways involved include the activation of substrates through coordination with the gold center, leading to the desired chemical transformations .
Comparación Con Compuestos Similares
Similar compounds to [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) include other gold-based catalysts with different ligands. These compounds may have similar catalytic properties but differ in their reactivity and selectivity based on the ligands attached to the gold center. Some examples of similar compounds include:
- [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl]gold(I) chloride
- [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino)biphenyl]gold(I) acetate
The uniqueness of MFCD21363041 lies in its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic applications .
Propiedades
Fórmula molecular |
C28H37AuF6N2O4PS2+ |
|---|---|
Peso molecular |
871.7 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2-(dimethylamino)phenyl]phenyl]phosphanium;gold(1+) |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1/p+1 |
Clave InChI |
RWMUXLGTNIZZMT-UHFFFAOYSA-O |
SMILES canónico |
CN(C)C1=CC=CC=C1C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



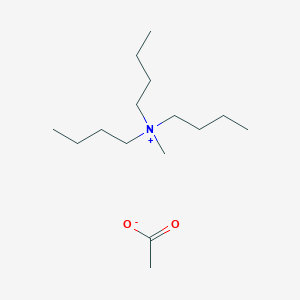
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
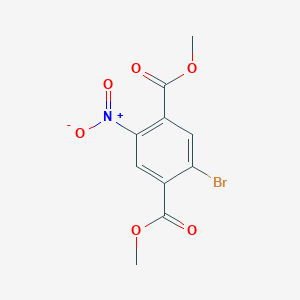
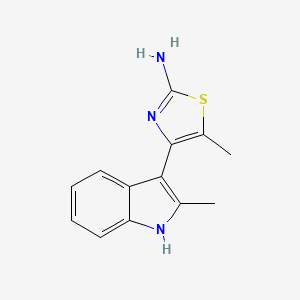
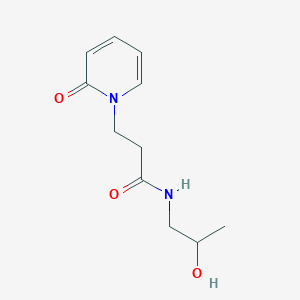
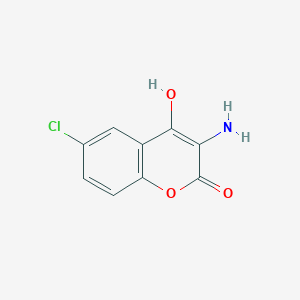
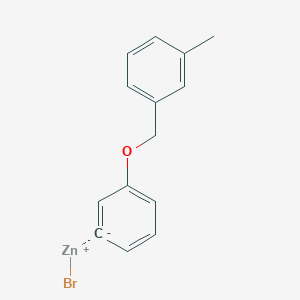
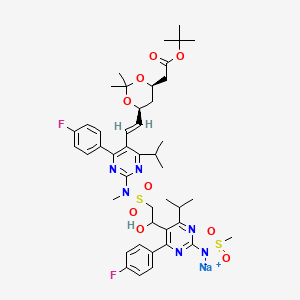



![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
